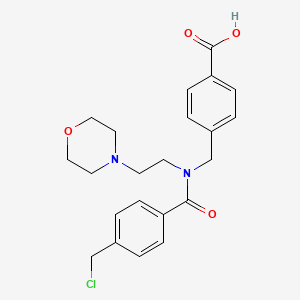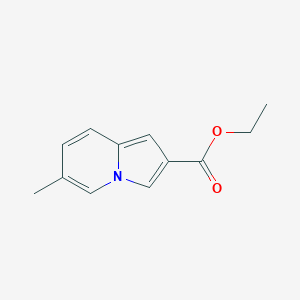![molecular formula C27H29NO11 B12822641 (9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)
(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Adriamycin is synthesized through a series of chemical reactions starting from daunorubicin. The process involves the hydroxylation of daunorubicin to produce adriamycin . The chemical name for adriamycin is (7S,9S)-9-hydroxyacetyl-4-methoxy-7,8,9,10-tetrahydro-6,7,9,11-tetrahydroxy-7-0-(2’,3’,6’-trideoxy-3’-amino-α-L-lyxohexopyranosyl)-5,12-naphthacenedione .
Industrial Production Methods: Adriamycin is produced industrially through the aerobic fermentation of the bacterium Streptomyces peucetius var. caesius, followed by solvent extraction and chromatographic purification . The antibiotic is crystallized as the hydrochloride from methanol-propanol mixtures .
Chemical Reactions Analysis
Types of Reactions: Adriamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Adriamycin can be oxidized to form adriamycinone, a key intermediate in its synthesis.
Reduction: Reduction of adriamycin can lead to the formation of adriamycinol, an active metabolite.
Substitution: Substitution reactions can occur at the amino sugar moiety, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include adriamycinone and adriamycinol .
Scientific Research Applications
Adriamycin has a wide range of scientific research applications:
Mechanism of Action
Adriamycin exerts its effects through multiple mechanisms:
DNA Intercalation: Adriamycin intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and leading to DNA strand breaks.
Free Radical Formation: Adriamycin generates reactive oxygen species, causing oxidative damage to cellular components.
Iron Binding: The drug forms complexes with iron, enhancing its ability to produce free radicals.
Comparison with Similar Compounds
Adriamycin is compared with other anthracyclines such as daunorubicin, epirubicin, and idarubicin :
Daunorubicin: Similar in structure but has a methyl group instead of a hydroxyl group at the C-14 position.
Epirubicin: An epimer of adriamycin with a different configuration at the C-4’ position, leading to reduced cardiotoxicity.
Idarubicin: A derivative with a modified sugar moiety, offering better penetration into cells and increased potency.
Adriamycin’s unique combination of DNA intercalation, topoisomerase II inhibition, and free radical formation makes it a potent chemotherapeutic agent with a broad spectrum of activity .
Properties
Molecular Formula |
C27H29NO11 |
|---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15?,17?,22+,27-/m0/s1 |
InChI Key |
AOJJSUZBOXZQNB-IXHBAINVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)


![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)


![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)
![Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)


